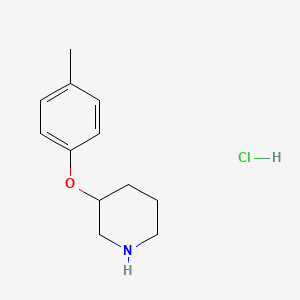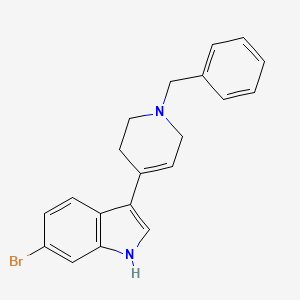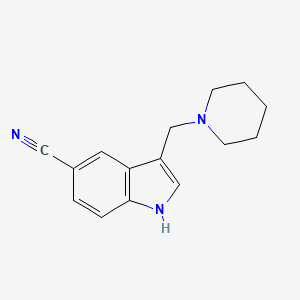![molecular formula C16H16BrNO2 B8046016 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 1637781-59-9](/img/structure/B8046016.png)
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Descripción general
Descripción
6-Bromo-3-(1,4-dioxaspiro[45]dec-7-en-8-yl)-1H-indole is a synthetic organic compound that features a brominated indole core fused with a spirocyclic dioxaspirodecane moiety This compound is of interest due to its unique structural properties, which combine the reactivity of the indole ring with the stability and rigidity of the spirocyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Spirocyclic Moiety: The brominated indole is then reacted with a suitable dioxaspirodecane precursor under acidic or basic conditions to form the spirocyclic structure. This step often involves the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the spirocyclization process to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the 6-position of the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Cyclization Reactions: The spirocyclic moiety can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substituted Indoles: Products where the bromine atom is replaced by other functional groups.
Oxidized Indoles: Indole-2,3-dione derivatives.
Reduced Indoles: Indoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks in synthetic organic chemistry.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic moiety can enhance the compound’s stability and binding affinity, while the bromine atom can participate in halogen bonding interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoindole: Lacks the spirocyclic moiety, making it less rigid and potentially less selective in its interactions.
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain contexts.
6-Chloro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.
Uniqueness
6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is unique due to the combination of the brominated indole core and the spirocyclic dioxaspirodecane moiety. This dual functionality provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-12-1-2-13-14(10-18-15(13)9-12)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMSKJVZTYGQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=C3C=CC(=C4)Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202240 | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-59-9 | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637781-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)
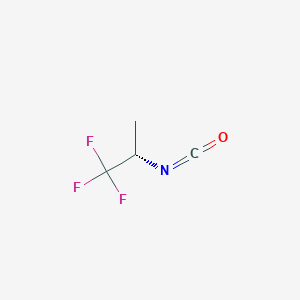
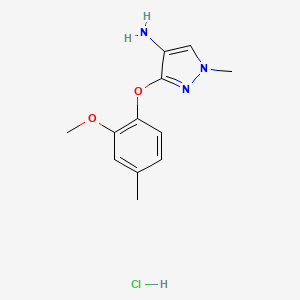
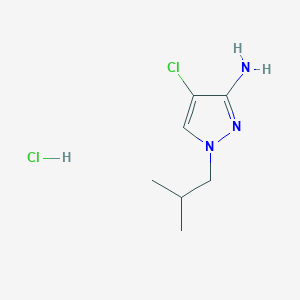
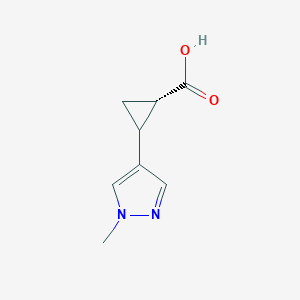
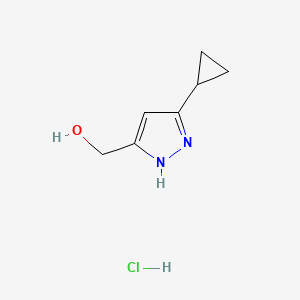
![racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)

